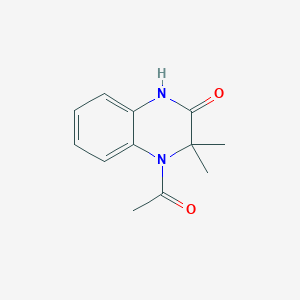![molecular formula C18H22N2O2 B5687643 4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide, commonly known as DMBC, is a chemical compound that belongs to the class of biphenyl derivatives. DMBC has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In
Mécanisme D'action
The mechanism of action of DMBC is not fully understood. However, it has been suggested that DMBC exerts its pharmacological effects by modulating the activity of various receptors and enzymes in the body. DMBC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. DMBC has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMBC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBC can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBC has also been shown to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase and reducing the production of reactive oxygen species in the brain. In vivo studies have shown that DMBC can improve cognitive function and reduce the symptoms of Alzheimer's disease in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMBC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. DMBC is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab. However, DMBC has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it may exhibit low bioavailability and poor pharmacokinetic properties in vivo.
Orientations Futures
There are several future directions for the scientific research of DMBC. One potential direction is the development of DMBC-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the development of DMBC-based organic semiconductor materials for the development of electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of DMBC and to optimize its pharmacokinetic properties for in vivo applications.
Méthodes De Synthèse
DMBC can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Ullmann coupling reaction. The most common method for synthesizing DMBC is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-bromo-4'-methoxybiphenyl-3-carboxylic acid and N,N-dimethylaminoethyl boronic acid in the presence of a palladium catalyst. The reaction yields DMBC as a white solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
DMBC has been extensively studied for its potential applications in various fields. In medicinal chemistry, DMBC has been identified as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMBC has also been studied for its potential application as an organic semiconductor material, which can be used in the development of electronic devices.
Propriétés
IUPAC Name |
5-[4-[1-(dimethylamino)ethyl]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(20(2)3)13-5-7-14(8-6-13)15-9-10-17(22-4)16(11-15)18(19)21/h5-12H,1-4H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFSVLLLCBPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[1-(Dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)

![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)

![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)


![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)